molecular formula C7H10O B3249714 (1S,6R)-Bicyclo[4.1.0]heptan-2-one CAS No. 196488-91-2

(1S,6R)-Bicyclo[4.1.0]heptan-2-one

Cat. No.: B3249714
CAS No.: 196488-91-2
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-RITPCOANSA-N
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Description

Theoretical Frameworks of Bicyclic Ring Systems in Organic Chemistry

Bicyclic ring systems are molecules containing two rings that share at least two atoms. Their classification and nomenclature are governed by established systems, most notably the Baeyer nomenclature system, which is part of the official IUPAC nomenclature. core.ac.uk In this system, the compound is named as "bicyclo[x.y.z]alkane," where x, y, and z represent the number of carbon atoms in the bridges connecting the two bridgehead atoms. For Bicyclo[4.1.0]heptane, the numbers indicate four carbons in one bridge, one carbon in the second bridge, and zero carbons in the direct bond between the bridgehead atoms. core.ac.uk

The topology of bicyclic molecules can vary, leading to different structural isomers. The fusion of rings, as seen in the bicyclo[4.1.0]heptane system, introduces significant ring strain, a key theoretical concept in organic chemistry. This strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between bonds on adjacent atoms (torsional strain). In the case of Bicyclo[4.1.0]heptan-2-one, the fusion of the highly strained cyclopropane (B1198618) ring (with internal angles of 60°) to a six-membered ring creates a molecule with inherent potential energy, which can be harnessed to drive chemical reactions. rsc.org

Stereochemical Considerations within the Bicyclo[4.1.0]heptane Scaffold

The stereochemistry of the Bicyclo[4.1.0]heptane scaffold is of paramount importance, as the rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups. The (1S,6R) designation specifies the absolute configuration at the two bridgehead carbon atoms, C1 and C6. This defined stereochemistry is crucial for applications in enantioselective synthesis.

The fusion of the cyclopropane and cyclohexane (B81311) rings results in a conformationally restricted system. Unlike simple cyclohexanes, which readily interconvert between chair conformations, the bicyclo[4.1.0]heptane system is much more rigid. mdpi.com Quantum-chemical calculations and X-ray diffraction studies on related 1,6-diazabicyclo[4.1.0]heptanes have shown that the energies of potential chair, half-chair, and boat conformations of the six-membered ring are nearly equalized. researchgate.net This rigidity and the fixed spatial relationship between the two rings profoundly influence the stereochemical outcome of reactions at the ketone or other positions, as reagents will approach the molecule from the less sterically hindered face. This principle is exploited in diastereoselective reductions of the ketone, where the approach of a hydride reagent is directed by the bicyclic framework. mdpi.com

Significance of the Cyclopropane Moiety in Fused Ketone Architectures

The cyclopropane ring, despite its relative stability, is the most reactive of the cycloalkanes due to its significant ring strain (approximately 115 kJ mol⁻¹). rsc.org When fused to another ring system, such as in Bicyclo[4.1.0]heptan-2-one, it imparts unique chemical properties.

Key characteristics and their significance include:

Enhanced Reactivity : The inherent strain of the cyclopropane ring can be released in ring-opening reactions, which are often thermodynamically favorable. This reactivity is a powerful tool in synthesis, allowing for the generation of larger or linear structures with high stereocontrol. rsc.org

Electronic Properties : The C-C bonds within the cyclopropane ring have a high degree of s-character, giving them partial double-bond (π) character. rsc.org This makes them susceptible to reactions typically associated with alkenes, such as additions and rearrangements. The presence of the adjacent ketone group further influences the regioselectivity of these ring-opening reactions.

Structural Importance : Fused-cyclopropane rings provide inherent three-dimensionality and structural novelty, which are highly desirable attributes in medicinal chemistry. nih.gov This rigid, non-planar structure is a recurring motif in numerous bioactive natural products and pharmaceutical agents, where it can enhance binding potency to biological targets and improve metabolic stability. nih.govrsc.org

Historical Development and Contemporary Research Trajectories for Bicyclic Ketones

The study and synthesis of bicyclic ketones have been a subject of interest for many decades, with foundational work on their reactions and properties being published as early as the 1960s. acs.orgacs.org Early research focused on fundamental transformations and understanding the behavior of these strained systems.

Contemporary research has shifted towards the development of more sophisticated and efficient synthetic methodologies and the application of these molecules in complex settings. Current research trajectories include:

Advanced Synthetic Methods : Modern organic chemistry has seen the advent of powerful catalytic methods for constructing the bicyclo[4.1.0]heptane core. These include Rhodium(III)-catalyzed annulative coupling reactions, palladium-catalyzed intramolecular coupling-cyclization, doi.org and transition-metal-free approaches like photoredox-catalyzed radical cascade annulations of 1,6-enynes. rsc.org These methods offer high efficiency, selectivity, and milder reaction conditions.

Applications in Total Synthesis : Bicyclic ketones like (1S,6R)-Bicyclo[4.1.0]heptan-2-one are valuable intermediates in the total synthesis of natural products. For instance, bicyclic ketone structures have been integral to the synthesis of prostaglandins, a class of biologically active lipids. nih.gov

Medicinal Chemistry : The unique three-dimensional shape of cyclopropane-fused systems makes them attractive scaffolds in drug discovery. nih.govliverpool.ac.uk Research is ongoing to incorporate these motifs into novel therapeutic agents, leveraging their ability to confer advantageous properties such as improved target binding and favorable pharmacokinetics. nih.govresearchgate.net

Interactive Data Tables

Physicochemical Properties of Bicyclo[4.1.0]heptan-2-one

This table summarizes the general properties of the racemic or non-stereospecific form of the compound.

PropertyValueSource(s)
CAS Number 5771-58-4 nih.govlookchem.com
Molecular Formula C₇H₁₀O nih.govlookchem.com
Molecular Weight 110.16 g/mol nih.govlookchem.com
Boiling Point 183.5°C at 760 mmHg lookchem.com
Density 1.082 g/cm³ lookchem.com
Refractive Index 1.51 lookchem.com
Synonyms Norcaranone, Bicyclo(4.1.0)heptan-2-one nih.govlookchem.com

Stereoisomer Data: this compound

This table provides specific data for the (1S,6R) stereoisomer.

PropertyValueSource(s)
CAS Number 196488-91-2 fluorochem.co.uk
Molecular Weight 110.15 g/mol fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
InChI Key CINFRRXNDRBHMD-RITPCOANSA-N fluorochem.co.uk
Canonical SMILES O=C1CCC[C@@H]2C[C@H]12 fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6R)-bicyclo[4.1.0]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFRRXNDRBHMD-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,6r Bicyclo 4.1.0 Heptan 2 One and Stereoisomers

Strategic Retrosynthetic Analysis of the Bicyclo[4.1.0]heptan-2-one Core

A retrosynthetic analysis of the bicyclo[4.1.0]heptan-2-one core reveals several key bond disconnections that inform synthetic strategies. The most apparent disconnection is the cyclopropane (B1198618) ring, suggesting a cyclopropanation reaction of a cyclohexenone precursor as a final step. This approach is advantageous as a wide variety of substituted cyclohexenones are commercially available or readily synthesized.

Another key disconnection involves the C1-C6 and C2-C3 bonds, pointing towards an intramolecular cyclization of an acyclic precursor. This strategy allows for the early introduction of stereocenters in the acyclic chain, which can then direct the stereochemical outcome of the cyclization.

Enantioselective and Diastereoselective Synthesis of the Bicyclic Ketone

The synthesis of stereochemically defined bicyclo[4.1.0]heptan-2-ones is crucial for their application in medicinal chemistry and as chiral building blocks. Various strategies have been developed to control both the relative and absolute stereochemistry of the multiple chiral centers within the bicyclic system.

Asymmetric Catalytic Approaches to Cyclopropane Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of bicyclo[4.1.0]heptan-2-one derivatives. Transition-metal-catalyzed reactions, in particular, have been extensively explored.

Rhodium-Catalyzed Intramolecular Cyclopropanation: A notable method involves the rhodium-catalyzed intramolecular carbene cyclopropanation of a specifically designed diazo-allene precursor. This approach has proven effective in controlling the delicate stereochemistry required for specific stereoisomers.

Rhodium(III)-Catalyzed Annulative Coupling: An efficient method for generating bicyclo[4.1.0]heptan-2-ones involves the Rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with allyl acetates. bohrium.com This cascade reaction proceeds under mild conditions and demonstrates broad applicability for constructing cyclopropanes. bohrium.com

Palladium-Catalyzed Intramolecular Coupling-Cyclization: The palladium-catalyzed diastereoselective synthesis of bicyclo[4.1.0]heptanes has been achieved through the intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. doi.orgacs.org This reaction proceeds via oxidative addition of the palladium catalyst to the styryl bromide, followed by chelation and intramolecular attack to form the bicyclic system. acs.org

Catalyst/ReagentReactantsProductKey Features
Rhodium catalystDiazo-allene precursorBicyclo[4.1.0]heptan-2-oneControls delicate stereochemistry.
Rhodium(III) catalystSulfoxonium ylides, Allyl acetatesBicyclo[4.1.0]heptan-2-oneMild conditions, broad applicability. bohrium.com
Palladium catalyst3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl bromidesBicyclo[4.1.0]hepteneDiastereoselective. doi.orgacs.org

Substrate-Controlled Diastereoselective Pathways

In substrate-controlled synthesis, existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. This is a widely used strategy for the synthesis of specific diastereomers of bicyclo[4.1.0]heptan-2-one.

A well-documented route to enantiomerically pure bicyclo[4.1.0]heptane derivatives involves the formation of a spiroketal from a chiral precursor, followed by a series of transformations including deprotection. nih.gov For instance, the synthesis of (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one has been achieved from a spiroketal precursor derived from 1,4-cyclohexanedione (B43130) and (R,R)-hydrobenzoin. nih.govresearchgate.net

Another approach utilizes the hydroxyl group of a chiral allylic alcohol to direct a subsequent cyclopropanation reaction. The stereochemistry of the resulting cyclopropane is dictated by the facial bias imposed by the directing group. sci-hub.se

Kinetic Resolution Strategies for Bicyclic Ketones

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of bicyclic ketones, enzymatic kinetic resolution is a particularly effective method. Lipases, for example, can selectively catalyze the acylation of one enantiomer of a racemic bicyclo[4.1.0]heptan-2-ol, allowing for the separation of the acylated and unreacted enantiomers. acs.org

Another strategy involves the CBS (Corey-Bakshi-Shibata) reduction of a racemic bicyclic ketone. This enantioselective reduction produces a mixture of diastereomeric alcohols, which can then be separated and re-oxidized to obtain the desired enantiomerically pure ketone.

Key Carbon-Carbon Bond Forming Reactions in Bicyclo[4.1.0]heptan-2-one Synthesis

The construction of the bicyclo[4.1.0]heptan-2-one skeleton relies on key carbon-carbon bond-forming reactions that create the cyclopropane ring.

Intramolecular Cyclopropanation Reactions (e.g., Simmons-Smith Variants)

The Simmons-Smith reaction and its variants are among the most widely used methods for converting alkenes to cyclopropanes. sci-hub.se This reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, which adds to the double bond of a cyclohexenone precursor.

An intramolecular version of the Simmons-Smith (IMSS) reaction has been developed for the synthesis of bicyclo[n.1.0]alkanes, including bicyclo[4.1.0]heptanes. acs.orgnih.gov This method involves the cyclization of a functionalized gem-diiodoalkane containing an allylic alcohol. acs.orgnih.gov The presence of a directing group, such as a methoxymethyl (OMOM) ether, in the allylic position can significantly enhance the formation of the bicyclic product. sci-hub.seacs.orgnih.gov

The Corey-Chaykovsky reaction, which utilizes sulfur ylides like dimethyloxosulfonium methylide, offers a complementary approach to the Simmons-Smith protocol for the cyclopropanation of α,β-unsaturated ketones.

ReactionReagentsSubstrateKey Features
Simmons-SmithDiiodomethane, Zinc-Copper CoupleCyclohexenoneWidely used for cyclopropanation. sci-hub.se
Intramolecular Simmons-Smith (IMSS)gem-Diiodoalkane with allylic alcoholAcyclic precursorForms bicyclo[n.1.0]alkanes. acs.orgnih.gov
Corey-ChaykovskyDimethyloxosulfonium methylideα,β-Unsaturated ketoneComplementary to Simmons-Smith.

Annulation and Cascade Reaction Sequences

Cascade reactions, which enable the formation of multiple chemical bonds in a single synthetic operation, represent a highly efficient approach to constructing the bicyclo[4.1.0]heptan-2-one skeleton. These sequences often rely on transition-metal catalysis or photoredox conditions to initiate a series of intramolecular events, leading to the rapid assembly of the complex bicyclic structure.

One prominent method involves the Rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with allyl acetates. researcher.life This cascade reaction proceeds under mild conditions and is effective for building the cyclopropane ring fused to a cyclohexanone (B45756). researcher.life In this process, the sulfoxonium ylide functions as both a directing group and a carbene precursor.

Radical cascade reactions offer a powerful, often metal-free, alternative. Photoredox-catalyzed radical cascade annulation of 1,6-enynes can be used to generate the bicyclo[4.1.0]heptane core. nih.gov This approach uses blue LED light to trigger the formation of a β-oxyvinyl radical from a pyridine (B92270) N-oxide precursor, which then undergoes a cascade of cyclizations to yield the cyclopropane-fused bicyclic product. nih.gov This method is notable for its versatility and applicability to a range of hetero- and carbocyclic systems. nih.gov Additionally, transition-metal-free oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize aza-bicyclo[4.1.0]heptane derivatives, demonstrating the power of radical pathways in constructing these frameworks. researchgate.net

Another key strategy is the Corey-Chaykovsky reaction, particularly the reaction of quinone monoketals with sulfur ylides. This process provides a facile and convenient route to highly substituted bicyclo[4.1.0]heptenones, which are valuable intermediates for further chemical exploration. researchgate.net

Table 1: Annulation and Cascade Reaction Methodologies

Reaction Type Key Reagents/Catalysts Starting Materials Key Features
Rh(III)-Catalyzed Annulative Coupling Rhodium(III) catalyst Sulfoxonium ylides, Allyl acetates Operates under mild conditions; ylide acts as directing group and carbene precursor. researcher.life
Photoredox Radical Cascade Organic photosensitizer (e.g., Eosin Y), Pyridine N-oxide, Blue LED light 1,6-Enynes Metal-free; proceeds via a β-oxyvinyl radical intermediate. nih.gov
Corey-Chaykovsky Reaction Sulfur ylides Quinone monoketals Facile synthesis of highly substituted bicyclo[4.1.0]heptenones. researchgate.net
Oxidative Cyclopropanation K₂S₂O₈ Aza-1,6-enynes Transition-metal-free; forms multiple bonds in one step to create aza-analogs. researchgate.net

Synthesis from Advanced Precursors (e.g., Eucarvone (B1221054) Derivatives)

The use of readily available and structurally complex natural products as starting materials provides an efficient entry into the bicyclo[4.1.0]heptane system. Eucarvone, a terpenoid ketone, serves as a classic example of an advanced precursor for the synthesis of bicyclo[4.1.0]heptane derivatives. acs.org A well-known derivative is carone (3,7,7-trimethyl-bicyclo[4.1.0]heptan-2-one), which can be prepared from eucarvone. nist.gov The synthetic transformation typically involves the cyclopropanation of the enone system present in the eucarvone scaffold. This strategic use of a chiral pool starting material can impart stereochemical control on the final bicyclic product, making it a valuable approach in asymmetric synthesis.

Stereocontrolled Functionalization of the Bicyclo[4.1.0]heptan-2-one Framework

Once the bicyclo[4.1.0]heptan-2-one core is assembled, subsequent functionalization allows for the introduction of diverse chemical handles and the exploration of chemical space. The stereochemical outcome of these reactions is paramount, as the rigid bicyclic structure allows for the precise spatial arrangement of substituents.

Stereoselective Derivatization of the Carbonyl Group

The carbonyl group at the C2 position is a primary site for functionalization. Stereoselective reduction of the ketone is a key transformation, yielding the corresponding cis- or trans-bicyclo[4.1.0]heptan-2-ol. acs.org The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this reduction.

The resulting diastereomeric alcohols exhibit different reactivities, which can be exploited in subsequent steps. For instance, in competitive oxidation reactions using ethyl trichloroacetimidate (B1259523) N-oxide (ETFDO), the cis-alcohol (P2b-OH) is oxidized to the ketone significantly faster than the trans-alcohol (P2a-OH). acs.org This difference in reactivity is attributed to the cis C2–H bond benefiting from hyperconjugative activation by the cyclopropane ring. acs.org

Beyond reduction, the ketone can undergo other transformations. The Baeyer-Villiger oxidation converts the bicyclic ketone into a lactone, such as (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one, expanding the range of accessible scaffolds. Furthermore, acid-catalyzed rearrangements of the corresponding bicyclo[4.1.0]heptan-2-ols can lead to ring-opened products like cycloheptenyl acetates, with the stereochemistry of the starting alcohol dictating the reaction pathway. thieme-connect.de

Table 2: Selected Reactions for Carbonyl Group Derivatization

Reaction Reagent(s) Product Type Stereochemical Considerations
Reduction Sodium borohydride, Lithium aluminum hydride Bicyclo[4.1.0]heptan-2-ol Can produce mixtures of cis and trans diastereomers.
Oxidation (of alcohol) ETFDO Bicyclo[4.1.0]heptan-2-one cis-alcohol oxidizes ~3.6 times faster than trans-alcohol. acs.org
Baeyer-Villiger Oxidation Peroxy acids Bicyclic lactone Regioselective insertion of an oxygen atom adjacent to the carbonyl.
Acid-Catalyzed Rearrangement Perchloric acid in Acetic acid Cycloheptenyl acetate Stereospecific reaction dependent on the starting alcohol's stereochemistry. thieme-connect.de

Functional Group Interconversions on the Cyclopropane Ring

Direct functionalization of the cyclopropane ring within the bicyclo[4.1.0]heptan-2-one framework is challenging due to the inherent stability of the C-C bonds. However, specific strategies can be employed to modify substituents on this three-membered ring.

Functional group interconversion is a common method for synthesizing aminocyclopropanes. ucl.ac.uk While not specific to the title compound, the principles can be applied. If a carboxylic acid derivative is present on the cyclopropane ring, it could be converted to an amine via reactions such as the Curtius, Hoffmann, or Schmidt rearrangements. ucl.ac.uk Similarly, a nitro group could be reduced to an amino group. ucl.ac.uk These transformations provide a pathway to introduce nitrogen-containing functionalities onto the cyclopropane moiety.

The reactivity of the cyclopropane ring itself can also be harnessed. Radical ring-opening reactions of related systems, such as 7-methylenebicyclo[4.1.0]heptan-2-one, have been studied. ucl.ac.uk Under dissolving metal reduction conditions (lithium in liquid ammonia), the cyclopropylcarbinyl radical system undergoes cleavage. ucl.ac.uk The regioselectivity of this ring-opening is governed by stereoelectronic factors, with cleavage of either the endocyclic or exocyclic bond possible, leading to different ring-opened products. ucl.ac.uk This highlights how substituents on the cyclopropane ring can direct its reactivity under specific conditions.

Elucidation of Reactivity Patterns and Mechanistic Pathways of Bicyclo 4.1.0 Heptan 2 One Systems

Ring-Opening Transformations of the Cyclopropane (B1198618) Moiety

The presence of a carbonyl group adjacent to the cyclopropane ring significantly influences its reactivity, providing an electronic handle to facilitate ring cleavage under a variety of conditions.

The bicyclo[4.1.0]heptane framework, a fusion of a cyclohexane (B81311) ring and a cyclopropane ring, possesses significant ring strain. While specific thermodynamic data for (1S,6R)-bicyclo[4.1.0]heptan-2-one is not extensively documented, the strain energy of the parent hydrocarbon, bicyclo[4.1.0]heptane (norcarane), provides a useful reference. The strain energy of bicyclo[n.1.0]alkanes is a key factor in their chemical reactivity, with a substantial portion of this energy being released in the transition state of ring-opening reactions. For all bicyclo[n.1.0]alk-2-yl radicals, there is a significant relief of strain involved in the cleavage of either the internal (C1-C6) or external (C1-C7/C6-C7) cyclopropane bonds. rsc.org The presence of the ketone at the C-2 position is known to facilitate ring-opening due to the conjugation of the cyclopropane's Walsh orbitals with the carbonyl group's π-system. rsc.org This interaction lowers the activation energy for the cleavage of the C1-C6 bond.

Kinetic studies on the rearrangement of the related 1-bicyclo[4.1.0]heptanylmethyl radical have provided valuable insight into the rates of ring-opening. The rate constants for the formation of a seven-membered ring (ring expansion) versus a six-membered ring with an exocyclic methylene group have been determined, highlighting the kinetic viability of these pathways.

Kinetic Parameters for the Rearrangement of 1-Bicyclo[4.1.0]heptanylmethyl Radical
Rearrangement PathwayArrhenius Equation (log(k/s⁻¹))Rate Constant at 25 °C (s⁻¹)
Formation of 3-methylenecycloheptyl radical (Ring Expansion)12.38 - (5.63 / θ) where θ = 2.303RT kcal/mol1.86 × 10⁸
Formation of 2-methylenecyclohexyl-1-methyl radical (Non-expansion)11.54 - (5.26 / θ) where θ = 2.303RT kcal/mol5.11 × 10⁷

Data sourced from a study on the 1-bicyclo[4.1.0]heptanylmethyl radical system. thieme-connect.de

The cyclopropane ring in bicyclo[4.1.0]heptan-2-one is susceptible to cleavage under both acidic and basic conditions. The carbonyl group plays a crucial role in activating the system for these transformations.

Under acidic conditions, particularly with Lewis acids, the carbonyl oxygen is activated, which facilitates the nucleophilic attack and subsequent ring opening. smolecule.commcmaster.ca The regioselectivity of the ring opening is highly dependent on the nature of the nucleophile and the specific Lewis acid used. mcmaster.ca For instance, in Friedel-Crafts type reactions with electron-rich aromatic systems, Lewis acids like tin(IV) chloride can mediate the ring opening to form arylated cycloheptanone derivatives. mcmaster.ca The mechanism often involves the formation of a carbocationic intermediate, which is stabilized by the bicyclic system and directs the outcome of the reaction. researchgate.netacs.org

Base-catalyzed ring-opening processes are less common but can occur, particularly in rearrangements. While direct base-catalyzed nucleophilic addition leading to ring opening is not extensively reported for this specific ketone, related systems demonstrate the feasibility of such reactions. For instance, base-induced rearrangements of bicyclic systems containing strained rings are known to proceed via carbanionic intermediates. rsc.org

Transition metals offer a powerful toolkit for activating and promoting the ring-opening of strained carbocycles like bicyclo[4.1.0]heptan-2-one.

Palladium (Pd): Palladium catalysts are well-known for their ability to mediate a variety of transformations involving strained rings. While specific examples for the title compound are sparse, palladium-catalyzed ring-opening reactions of other bicyclic systems suggest potential pathways. researchgate.net These reactions often proceed through an oxidative addition of the palladium(0) catalyst to a C-C bond of the cyclopropane ring, forming a palladacyclobutane intermediate. nist.gov Subsequent reductive elimination or reaction with other reagents can lead to a variety of ring-opened products.

Samarium(II) Iodide (SmI2): Samarium(II) iodide is a potent single-electron transfer reagent that is particularly effective for the reductive ring-opening of cyclopropyl ketones. rsc.orgacs.org The reaction is initiated by the transfer of an electron from SmI2 to the carbonyl group, generating a ketyl radical anion. This intermediate then undergoes rapid cleavage of the cyclopropane ring. rsc.org The regioselectivity of the cleavage is often thermodynamically controlled, favoring the formation of the more stable radical intermediate. smolecule.com This methodology has been applied in the total synthesis of natural products. rsc.orgacs.org

Platinum (Pt) Salts: Platinum salts, such as PtCl2, are effective catalysts for the isomerization and rearrangement of bicyclic cyclopropane derivatives. smolecule.comacs.org The mechanism is believed to involve the formation of a platinacyclobutane intermediate through the insertion of the platinum metal into a C-C bond of the cyclopropane ring. acs.org Depending on the substituents and reaction conditions, this intermediate can undergo various rearrangements to yield different cyclic and acyclic products. smolecule.comacs.org Theoretical studies have shown that the activation barrier for these rearrangements can be significantly lowered by the catalyst. acs.org

The generation of a radical center adjacent to the cyclopropane ring of bicyclo[4.1.0]heptan-2-one readily initiates a ring-opening reaction. This process occurs via the well-known cyclopropylcarbinyl-homoallyl radical rearrangement.

Upon one-electron reduction of the carbonyl group, for instance with lithium in liquid ammonia, a ketyl radical is formed. This radical intermediate can then trigger the cleavage of one of the internal cyclopropane bonds. rsc.orgsmolecule.com The regioselectivity of this ring-opening is a subject of interest, with both ring expansion to a cycloheptenyl radical and cleavage to a cyclohexylmethyl radical being possible outcomes. thieme-connect.desmolecule.com The relative rates of these competing pathways are influenced by stereoelectronic factors and the stability of the resulting radical intermediates. smolecule.com

The kinetics of the ring-opening of the related 1-bicyclo[4.1.0]heptanylmethyl radical have been studied in detail, serving as a "radical clock" to probe the rates of other radical reactions. thieme-connect.denist.gov The rearrangement is exceptionally fast, with rate constants on the order of 10⁸ s⁻¹ at room temperature. thieme-connect.de ESR (Electron Spin Resonance) studies on related bicyclo[n.1.0]alkane semidiones have provided spectroscopic evidence for the radical intermediates involved in these processes. nih.gov

Rearrangement Reactions of the Bicyclo[4.1.0]heptan-2-one Skeleton

Beyond simple ring-opening, the bicyclo[4.1.0]heptan-2-one framework can undergo more complex skeletal rearrangements, particularly under photochemical conditions.

The photochemistry of conjugated cyclopropyl ketones, including bicyclo[4.1.0]heptan-2-one and its derivatives, has been a subject of significant investigation. acs.orgacs.org Upon irradiation with UV light, these compounds can undergo a variety of rearrangements. A common pathway is the photoisomerization to the corresponding 2-cyclohexenone derivative. acs.org This transformation is believed to proceed from the n-π* excited state of the ketone. The conformation of the molecule plays a crucial role in determining the reaction pathway, as it dictates the orbital overlap between the cyclopropane bonds and the carbonyl group. acs.org

Theoretical studies on the closely related bicyclo[4.1.0]hept-2-ene have provided a detailed picture of the photochemical processes. researchgate.net Direct photolysis can lead to an electrocyclic ring opening, analogous to the 1,3-cyclohexadiene to 1,3,5-hexatriene conversion, which may occur via a concerted mechanism from the singlet excited state. researchgate.net The reaction can proceed through the formation of singlet diradical intermediates, which then decay to the ground state products via conical intersections. researchgate.net Triplet-sensitized photolysis can lead to different products, suggesting the involvement of different intermediates and pathways. researchgate.net The rearrangements can also involve sigmatropic shifts, which are orbital symmetry-allowed photochemical processes. cdnsciencepub.commcmaster.ca

Thermal and Acid-Catalyzed Skeletal Rearrangements

The inherent strain within the bicyclo[4.1.0]heptane skeleton makes it susceptible to skeletal rearrangements under both thermal and acidic conditions. These reactions often proceed via cleavage of the cyclopropane ring to alleviate strain, leading to the formation of new carbocyclic frameworks.

Thermal Rearrangements: Under thermal activation, derivatives of bicyclo[4.1.0]heptane can undergo significant structural reorganization. For instance, the gas-phase thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane results in a vinylcyclopropane-to-cyclopentene rearrangement, yielding bicyclo[4.3.0]non-1(9)-ene researchgate.net. This transformation proceeds through pathways where the allylic component is utilized in both a suprafacial and an antarafacial manner researchgate.net. The pyrolysis of 7,7-dichloro-trans-bicyclo[4.1.0]hept-3-ene serves as another example, where the cleavage of the cyclopropane ring is a key step, consistent with the known behavior of 1,1-dichlorocyclopropanes to form olefins via a concerted chlorine-atom migration and ring-opening mechanism uni-muenchen.de.

Acid-Catalyzed Rearrangements: The presence of a proton source can initiate cationic rearrangements, typically by protonation of the carbonyl oxygen or interaction with the cyclopropane ring. Acid-catalyzed processes can generate bicyclo[3.2.0]heptyl cations, which may undergo reversible alkyl migrations involving bicyclo[4.1.0]- and bicyclo[3.1.1]heptyl cationic intermediates before product formation nih.gov. In related oxirane systems, such as 7-oxabicyclo[4.1.0]heptane, acid-catalyzed rearrangements are initiated by the protonation of the epoxide oxygen. This is followed by either nucleophilic attack or a carbocationic rearrangement, which can lead to the formation of seven-membered rings or functionalized cyclohexene derivatives smolecule.com. These examples highlight the propensity of the bicyclo[4.1.0]heptane core to rearrange into different bicyclic systems under acidic influence.

Sigmatropic Shifts and Ring Expansions/Contractions

The unique electronic and steric properties of the bicyclo[4.1.0]heptan-2-one system facilitate a variety of pericyclic reactions and ring-size alterations, providing pathways to diverse molecular architectures.

Sigmatropic Shifts: Sigmatropic rearrangements, which involve the intramolecular migration of a sigma-bond, are observed in bicyclo[4.1.0]heptane derivatives. A notable example is the "walk rearrangement" of bicyclo[4.1.0]hepta-2,4-diene (norcaradiene), a process that can be formally classified as a ucl.ac.uknih.gov sigmatropic shift ucl.ac.uknih.govmasterorganicchemistry.com. Photochemical transformations can also induce these shifts; for example, the irradiation of a bicyclo[2.2.1]heptene derivative can yield a bicyclo[4.1.0]heptene product through an orbital symmetry-allowed photochemical ucl.ac.uksigmaaldrich.com-sigmatropic shift nist.gov.

Ring Expansions and Contractions: The strained three-membered ring is a key participant in reactions that expand or contract the carbocyclic framework.

Ring Expansion: A synthetically valuable one-carbon ring expansion can be achieved from the trimethylsilyl enol ether of bicyclo[4.1.0]heptan-2-one. Treatment of 1-trimethylsilyloxybicyclo[4.1.0]heptane with iron(III) chloride induces cleavage of the central bond of the silyloxycyclopropane, ultimately yielding the seven-membered ring product, 2-cyclohepten-1-one uab.cat. Radical-mediated pathways also provide a route to expanded rings. The 1-bicyclo[4.1.0]heptanylmethyl radical, for instance, rearranges to form a seven-membered carbocycle, the 3-methylenecycloheptyl radical, at a faster rate than its six-membered ring isomer organic-chemistry.org.

Ring Contraction: Conversely, ring contraction is also possible. The rearrangement of 7,7-dichlorobicyclo[4.1.0]heptane can lead to a bicyclo[3.2.0]heptane system. This transformation is believed to proceed through a carbene intermediate at the C7 position, which then inserts into an adjacent C-C bond of the cyclohexane ring uni-muenchen.de.

Interactive Table: Ring Expansion/Contraction Reactions

Starting MaterialReagents/ConditionsProduct TypeKey Transformation
1-Trimethylsilyloxybicyclo[4.1.0]heptaneIron(III) chlorideRing Expansion (C7)Cleavage of C1-C6 bond to form cycloheptenone.
1-Bicyclo[4.1.0]heptanylmethyl radicalRadical generationRing Expansion (C7)Rearrangement to 3-methylenecycloheptyl radical.
7,7-Dichlorobicyclo[4.1.0]heptaneVarious (e.g., thermal)Ring Contraction (C6)Formation of a bicyclo[3.2.0]heptane skeleton.

Reactions of the Ketone Functionality within the Bicyclic Constraint

The reactivity of the carbonyl group in bicyclo[4.1.0]heptan-2-one is significantly influenced by the rigid, strained bicyclic framework, which governs the stereochemical outcome of both reduction/oxidation and nucleophilic addition reactions.

Stereoselectivity in Reductions and Oxidations

Reductions: The reduction of the ketone in bicyclo[4.1.0]heptan-2-one derivatives is subject to steric hindrance imposed by the fused cyclopropane ring, leading to facial selectivity. In the reduction of a related bicyclic enone with sodium borohydride (NaBH4), a 4:1 mixture of diastereomeric allylic alcohols was obtained, indicating a preference for hydride attack from one face nih.gov. Reductive methods employing dissolving metals, such as lithium in liquid ammonia, can lead to cleavage of the cyclopropane ring. For bicyclo[4.1.0]heptan-2-one systems, this typically results in the preferential cleavage of an outer cyclopropane bond, leading to methylation of the six-membered ring rather than simple reduction of the ketone nih.gov.

Oxidations: Oxidation reactions on the bicyclo[4.1.0]heptane skeleton also exhibit high diastereoselectivity. The C(sp3)–H bond oxygenation of bicyclo[4.1.0]heptane with dioxiranes results in the selective hydroxylation at the C-H bond positioned alpha to the cyclopropane ring and cis to it wikipedia.org. This selectivity is attributed to hyperconjugative activation by the Walsh orbitals of the cyclopropane ring. Furthermore, highly diastereoselective allylic oxidation has been a key step in the stereoselective synthesis of complex carbocyclic nucleoside analogues built on the bicyclo[4.1.0]heptane template ucl.ac.ukresearchgate.net.

Nucleophilic Additions and Their Stereochemical Outcomes

The stereochemical course of nucleophilic additions to the carbonyl carbon is dictated by the facial accessibility of the ketone. The rigid bicyclic structure creates two distinct faces for nucleophilic attack, the exo and endo faces. Steric hindrance from the fused cyclopropane ring generally directs incoming nucleophiles to the less hindered face.

While specific studies on this compound are limited, the principles of facial selectivity can be inferred from reactions with similar rigid bicyclic ketones, such as bicyclo[2.2.2]octenone derivatives. In these systems, the stereochemical outcome of additions with organometallic reagents like Grignard reagents is highly dependent on substituents and the presence of Lewis acids, which can alter the product ratios by coordinating to the carbonyl oxygen.

The Reformatsky reaction, which involves the addition of an organozinc enolate derived from an α-halo ester to a ketone, is another important C-C bond-forming reaction. Reformatsky enolates are less reactive than Grignard reagents, which can prevent side reactions. The addition to the bicyclo[4.1.0]heptan-2-one carbonyl would be expected to proceed with a predictable stereoselectivity based on steric approach control. Nucleophilic addition of methyl-lithium to the related 2-methylcyclohexanone has been used as a step in the synthesis of bicyclic epoxide systems.

Interactive Table: Stereoselectivity in Carbonyl Additions to Bicyclic Ketones

Reaction TypeReagent ExampleBicyclic System (Example)General Stereochemical Outcome
Grignard AdditionVinylmagnesium bromideBicyclo[2.2.2]oct-5-en-2-oneFacial selectivity influenced by substituents and Lewis acids.
Organolithium AdditionMethyl-lithium2-MethylcyclohexanoneAddition to form tertiary alcohols; stereoselectivity is key.
Reformatsky ReactionOrganozinc enolateGeneral KetonesFormation of β-hydroxy-esters; less reactive than Grignards.

Cycloaddition Reactions Involving Bicyclo[4.1.0]heptan-2-one Derivatives

Derivatives of bicyclo[4.1.0]heptan-2-one are valuable substrates and targets in cycloaddition chemistry. These reactions can be used to build the bicyclic core itself or to further functionalize the existing framework.

Palladium-catalyzed reactions are particularly effective for constructing these systems. A notable example is the oxidative 6-exo-trig cyclization of 1,6-enynes using a Pd(OAc)2 catalyst. This cascade reaction involves hydration, cyclization, and cyclopropanation to selectively produce diverse bicyclo[4.1.0]heptan-5-one skeletons. Another palladium-catalyzed method involves the intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides to produce 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner ucl.ac.uk.

Furthermore, the bicyclo[4.1.0]heptane scaffold is a key structural motif in the synthesis of complex molecules like carbocyclic nucleoside analogues, where cycloaddition reactions are employed to introduce heterocyclic bases ucl.ac.ukresearchgate.net. These synthetic strategies underscore the importance of cycloaddition reactions as a powerful tool for both the construction and elaboration of the bicyclo[4.1.0]heptan-2-one ring system and its derivatives.

Advanced Theoretical and Computational Investigations of Bicyclo 4.1.0 Heptan 2 One Chemistry

Quantum Chemical Analysis of Electronic Structure and Bonding Character

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of bicyclo[4.1.0]heptan-2-one. The presence of the cyclopropane (B1198618) ring significantly influences the electronic distribution within the molecule. The carbon-carbon bonds within the three-membered ring exhibit a high degree of s-character, imparting partial double-bond character. This feature makes the cyclopropane ring susceptible to reactions typically associated with alkenes.

Density Functional Theory (DFT) has been widely employed to study these systems. For instance, DFT calculations have been used to investigate the hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of adjacent C–H bonds. acs.org This interaction leads to the activation of specific C–H bonds, influencing the regioselectivity of reactions such as oxidation. acs.orgnih.gov

Conformational Analysis and Strain Energy Calculations of the Bicyclic Framework

The bicyclo[4.1.0]heptane framework is a conformationally restricted system. benchchem.com The fusion of the cyclopropane and cyclohexanone (B45756) rings limits the conformational flexibility of the six-membered ring. Computational methods, including gas-phase electron diffraction (GED) combined with quantum chemical calculations, have been used to determine the conformational composition of related bicyclo[4.1.0]heptane systems. researchgate.net For the parent bicyclo[4.1.0]heptane, the cis "boat" configuration is more stable than a "chair" conformation, which would induce significant torsional strain. quora.com

A key characteristic of this bicyclic system is its inherent ring strain. DFT calculations can be used to estimate the strain energy, which for the parent bicyclo[4.1.0]heptane is approximately 15–20 kcal/mol. benchchem.com This strain energy is a driving force for ring-opening reactions, a common transformation for this class of compounds.

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry plays a crucial role in predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving bicyclo[4.1.0]heptan-2-one and its derivatives. By modeling reaction pathways and calculating activation energies, researchers can anticipate the most likely outcomes of a given transformation.

For example, in the context of C(sp³)–H bond oxygenation, DFT calculations have successfully predicted the site-selectivity. nih.gov These studies have shown that the hyperconjugative activation of C–H bonds cis to the cyclopropane ring leads to preferential hydroxylation at that position. acs.orgnih.gov Furthermore, computational models can rationalize the stereoselectivity observed in reactions such as diastereoselective allylic oxidation, where the approaching reagent is directed to the less sterically hindered face of the molecule. nih.gov

Mechanistic Elucidation via Ab Initio and DFT Studies

Ab initio and DFT methods are powerful tools for elucidating the detailed mechanisms of reactions involving bicyclo[4.1.0]heptan-2-one. These studies allow for the characterization of transient species and the mapping of entire reaction pathways.

A critical aspect of mechanistic studies is the identification and characterization of transition states and reactive intermediates. For instance, in the rearrangement of the 1-bicyclo[4.1.0]heptanylmethyl radical, computational methods have been used to optimize the geometries of the transition states leading to either a seven-membered ring-expanded product or a non-expanded product. acs.org These calculations revealed that eclipsing interactions involving the cyclopropyl substituent play a significant role in determining the kinetic outcome. acs.org Similarly, in photochemical reactions, multiconfigurational methods like CASSCF/MP2 can characterize diradical intermediates that are key to understanding the reaction pathways. researchgate.net

By mapping the potential energy surface along the reaction coordinate, computational chemists can construct a detailed energy profile of a reaction. This profile illustrates the energy changes as reactants are converted to products, passing through transition states and intermediates. Intrinsic reaction coordinate (IRC) calculations are performed to confirm that a calculated transition state indeed connects the intended reactants and products. nih.gov For the 1-bicyclo[4.1.0]heptanylmethyl radical rearrangement, Arrhenius functions were calculated from experimentally determined rate constants over a range of temperatures, providing the activation energies for the competing pathways. acs.org These experimental values can then be compared with those obtained from theoretical calculations. acs.org

Exploration of Photophysical Properties and Excited State Dynamics

The photochemistry of bicyclo[4.1.0]heptan-2-one and related systems is another area where computational studies have provided significant insights. Upon absorption of light, the molecule is promoted to an electronically excited state, from which it can undergo various transformations.

Theoretical studies, often employing ab initio multiconfigurational methods, are used to explore the potential energy surfaces of the ground and excited states (S₀, S₁, T₁, T₂). researchgate.net These calculations can identify important features such as conical intersections and singlet-triplet crossings, which are crucial for understanding radiationless relaxation pathways. researchgate.net For example, in the direct photolysis of bicyclo[4.1.0]hept-2-ene, computational studies have shown that the reaction proceeds through barrierless cyclopropane bond cleavage to form singlet excited diradical intermediates, which then efficiently decay to the ground state via conical intersections. researchgate.net The triplet energy of related enone systems has been determined experimentally through phosphorescence experiments, providing data to benchmark computational predictions. acs.org

Strategic Applications of 1s,6r Bicyclo 4.1.0 Heptan 2 One in Contemporary Organic Synthesis

As a Chiral Building Block for Enantiopure Target Molecules

The enantiomerically pure nature of (1S,6R)-bicyclo[4.1.0]heptan-2-one makes it an exceptional starting point for the synthesis of other chiral molecules. Its well-defined stereochemistry is transferred to subsequent products, a crucial aspect in the development of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.

A significant application of this chiral building block is in the synthesis of carbocyclic nucleoside analogues. These molecules are of great interest in medicinal chemistry for their potential antiviral and anticancer properties. researchgate.net Researchers have developed highly regio- and stereoselective synthetic routes starting from derivatives of this compound to construct these complex nucleosides. For instance, a pivotal intermediate, a functionalized bicyclo[4.1.0]heptyl azide, has been synthesized, which then allows for the stepwise construction of various natural nucleobases or functionalized 1,2,3-triazoles onto the bicyclic scaffold. acs.org Key to these syntheses are highly diastereoselective allylic oxidation and hydroboration reactions that maintain stereochemical integrity throughout the process. acs.org The rigidity imparted by the fused cyclopropane (B1198618) ring is expected to create nucleoside analogues with distinct biological profiles. researchgate.net

The synthesis of these enantiomerically pure compounds often involves strategic transformations of the ketone functionality or other positions on the bicyclic ring. For example, deprotection of a spiro[bicyclo[4.1.0]heptane-2,2′-dioxolane] derivative using trifluoroacetic acid yields the corresponding (1R,5R,6S)-5-(benzyloxy)bicyclo[4.1.0]heptan-2-one in high yield, demonstrating the robustness of the scaffold to reaction conditions that enable further elaboration. tdx.cat

PrecursorReagentsProductYield
Spiro[bicyclo[4.1.0]heptane-2,2′-dioxolane] derivativeTrifluoroacetic acid (TFA), Dichloromethane(1R,5R,6S)-5-(benzyloxy)bicyclo[4.1.0]heptan-2-one91%

Integration into Total Syntheses of Complex Natural Products

The bicyclo[4.1.0]heptane skeleton is a structural motif found in various bioactive natural products. researchgate.net Consequently, this compound and its derivatives are valuable starting materials for the total synthesis of these complex molecules. The rigid framework allows for precise spatial arrangement of functional groups, which is a key factor in achieving the specific three-dimensional structures of natural products.

While direct total syntheses starting from the title compound are part of ongoing research, its structural elements are central to synthetic strategies for natural products containing the bicyclo[4.1.0]heptane core. For example, natural products like verrucosan-2β-ol and (+)-isovelleral, which shows cytotoxicity to tumor cells, feature this bicyclic system. researchgate.net Synthetic methods are continuously being developed to efficiently construct this skeleton. researchgate.net One such method involves a base-mediated sequential annulation reaction of conjugated dienes and crotonate-derived sulfur ylides to produce bicyclo[4.1.0]heptenes with high stereoselectivity and yield. researchgate.net These bicycloheptenes are versatile intermediates that can be further elaborated into natural product targets.

Development of Novel Molecular Scaffolds for Diverse Chemical Research

The bicyclo[4.1.0]heptane framework serves as a versatile scaffold for creating new classes of molecules with potential applications in medicinal chemistry and materials science. smolecule.com Its rigid structure is an attractive starting point for designing molecules with specific biological activities, as it allows for precise control over the orientation of appended functional groups.

In medicinal chemistry, this scaffold is being explored for the design of novel drugs. smolecule.com For instance, new classes of carbocyclic nucleoside analogues built on the bicyclo[4.1.0]heptane template have been designed as potential anti-HSV agents. researchgate.net Furthermore, derivatives such as benzoyl-substituted bicyclo[4.1.0]heptanediones have been synthesized and evaluated for their herbicidal activity, with some compounds showing excellent efficacy against weeds. researchgate.net Specifically, (1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione was identified as having a good balance of herbicidal activity and crop safety. researchgate.net

The unique reactivity of the strained cyclopropane ring fused to a cyclohexanone (B45756) also inspires the development of new synthetic methodologies, further expanding its utility in creating diverse molecular structures.

Scaffold ApplicationExample Compound ClassResearch Area
Antiviral AgentsCarbocyclic Nucleoside AnaloguesMedicinal Chemistry researchgate.net
HerbicidesBenzoyl-substituted bicyclo[4.1.0]heptanedionesAgrochemicals researchgate.net
Synthetic MethodologyAza-bicyclo[4.1.0]heptane-2,4,5-trionesOrganic Synthesis rsc.org

Preparation of Ligands and Chiral Auxiliaries

While direct application of this compound itself as a ligand or chiral auxiliary is not extensively documented in the provided sources, the synthesis of chiral molecules derived from it is a key focus. The development of enantioselective methods to create chiral bicyclo[4.1.0]heptane derivatives is a major area of research. For example, copper complexes with chiral ligands have been used in the cyclopropanation of cyclohexenone derivatives to produce this compound with approximately 80% enantiomeric excess (ee). thieme-connect.de This highlights the importance of chiral ligands in synthesizing the title compound, which can then be used to build other enantiopure molecules. The principles used to create this compound can be applied to the design of new chiral ligands and auxiliaries based on this rigid scaffold.

Precursor for Materials with Specific Structural Attributes

The rigid and stable bicyclic structure of this compound makes it a potential candidate for the development of novel materials. smolecule.com Its unique three-dimensional shape can be exploited to create polymers and liquid crystals with specific thermal and mechanical properties. smolecule.com Researchers are exploring its use in constructing polymers with unique characteristics, leveraging the conformational rigidity of the bicyclic core. smolecule.com This rigidity can translate into materials with enhanced stability and predictable structures, which is desirable for applications in advanced materials science.

Future Perspectives and Emerging Research Avenues in Bicyclo 4.1.0 Heptan 2 One Chemistry

Advancements in Asymmetric Catalysis for Bicyclic Ketone Synthesis

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Future research will undoubtedly focus on refining and discovering new asymmetric catalytic systems for the enantioselective synthesis of bicyclo[4.1.0]heptan-2-one derivatives.

One promising direction is the continued development of asymmetric transfer hydrogenation (ATH) . The use of bifunctional ruthenium catalysts has already proven effective for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives, which are versatile precursors to the bicyclo[4.1.0]heptane scaffold. researchgate.netmdpi.com Future work will likely explore novel ligands and metal catalysts to improve the efficiency and selectivity of these transformations for direct application to bicyclic ketones.

Another significant area is the catalytic enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane substrates. thieme-connect.com A recent breakthrough demonstrated the first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones using dihydroquinine-derived bifunctional tertiary aminosquaramides as organocatalysts. thieme-connect.com This approach, which proceeds via a formal C(sp²)–H alkylation, opens the door to accessing enantioenriched bicyclic systems without disrupting the cyclopropane (B1198618) ring, a limitation of previous methods. thieme-connect.com Expanding the scope of organocatalysis and exploring other catalytic systems for different types of desymmetrization reactions will be a key research avenue.

Catalytic SystemApplicationKey Features
Bifunctional Ruthenium CatalystsAsymmetric Transfer Hydrogenation (ATH) of cyclohexenonesAccess to enantiomerically enriched precursors for bicyclo[4.1.0]heptane synthesis. researchgate.netmdpi.com
Dihydroquinine-derived AminosquaramidesOrganocatalytic DesymmetrizationFirst ring-retentive desymmetrization of meso-bicyclo[4.1.0]heptane derivatives; provides access to enantioenriched products. thieme-connect.com
Chiral Phase-Transfer CatalystsAsymmetric SynthesesPotential for developing new enantioselective methods for constructing bicyclic structures. smolecule.com

Discovery of Unprecedented Reactivity Modes for the Bicyclo[4.1.0]heptane System

The unique strain and electronic properties of the fused cyclopropane and cyclohexane (B81311) rings in the bicyclo[4.1.0]heptane system offer opportunities for discovering novel reactivity. thieme-connect.com Researchers are moving beyond traditional transformations to explore unprecedented reaction pathways.

A notable area of investigation involves the activation of C-H bonds. Recent computational and product studies on the reaction of bicyclo[n.1.0]alkanes with dioxiranes have uncovered diastereoselective C-H bond hydroxylation. semanticscholar.org For 1-methylbicyclo[4.1.0]heptane, the detection of rearranged products provided clear evidence for the involvement of cationic intermediates, highlighting that electron transfer pathways can operate in these oxygenation reactions. semanticscholar.org This discovery of radical and cationic pathways opens new avenues for the selective functionalization of the bicyclic scaffold.

Furthermore, photochemistry is providing new tools for constructing and modifying these systems. Visible light-mediated photoclick reactions using novel diazoenals have been shown to generate cyclopropane-fused polycycles, including bicyclo[4.1.0]heptane motifs, with excellent yield and diastereoselectivity under aqueous conditions. chemrxiv.orgchemrxiv.org This approach underscores the potential of light-driven transformations to forge complex molecular architectures in a sustainable manner. chemrxiv.org

Exploration into the reactions of the bicyclo[4.1.0]heptane system with unconventional reagents, such as atomic boron, has revealed the formation of unique radical species like the 1-boratricyclo[4.1.0.0²,⁷]heptane radical, which involves a delocalized four-center-one-electron bond. nih.gov Such fundamental studies into reactivity provide insights that could lead to entirely new synthetic methodologies.

Leveraging Computational Insights for De Novo Design of Bicyclic Structures

Computational chemistry is transitioning from a tool for explaining observed phenomena to a predictive engine for de novo design. This shift is poised to revolutionize the creation of novel bicyclic structures and catalysts for their synthesis.

Density Functional Theory (DFT) is already being used to elucidate complex reaction mechanisms, as seen in the study of dioxirane-mediated C(sp³)–H bond oxygenations of bicyclic hydrocarbons. semanticscholar.org Such computational studies can explain the origins of site-selectivity and diastereoselectivity, guiding the rational design of substrates and reagents to achieve desired outcomes. semanticscholar.org

A more ambitious frontier is the de novo computational design of enzymes and catalysts specifically tailored for reactions involving bicyclic ketones. nih.gov Methodologies are being developed to create protein catalysts for chemical reactions not known to be catalyzed by natural enzymes. nih.gov By combining machine learning and atomistic modeling, strategies like Riff-Diff (rotamer inverted fragment finder – diffusion) are enabling the design of de novo protein backbones that can scaffold a specific catalytic array with a custom substrate pocket. biorxiv.orgbiorxiv.orgelsevierpure.com In principle, these methods could be applied to design enzymes that catalyze the asymmetric synthesis of (1S,6R)-Bicyclo[4.1.0]heptan-2-one or its derivatives with unparalleled efficiency and selectivity.

The integration of these computational tools will allow researchers to move beyond trial-and-error experimentation and towards the rational, in silico design of complex molecular architectures and the catalysts that produce them.

Application in Supramolecular Chemistry and Molecular Recognition Studies

While the primary focus on bicyclo[4.1.0]heptan-2-one has been as a synthetic building block for bioactive molecules, its rigid, three-dimensional structure makes it an intriguing candidate for applications in supramolecular chemistry and molecular recognition. The defined conformational properties of the fused ring system provide a robust scaffold for the precise spatial arrangement of functional groups.

This structural rigidity is a desirable feature for the design of host molecules in host-guest chemistry. By appending recognition motifs (e.g., hydrogen bond donors/acceptors, aromatic surfaces) to the bicyclo[4.1.0]heptane core, it is possible to create novel receptors for specific guest molecules. The chirality of this compound can also be exploited to develop chiral selectors for enantioselective recognition and separation processes.

Although this area is still nascent, the fundamental principles of supramolecular design suggest that the bicyclo[4.1.0]heptane skeleton is a promising platform. Future research is expected to explore the synthesis of functionalized derivatives and investigate their binding properties with various guest molecules, potentially leading to new sensors, chiral recognition agents, and components for self-assembled materials.

Sustainable Synthesis Approaches for Bicyclo[4.1.0]heptan-2-one Derivatives

The principles of green chemistry are increasingly influencing the direction of synthetic research, and the synthesis of bicyclo[4.1.0]heptan-2-one is no exception. A major thrust in this area is the development of methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.

A significant advancement is the development of transition-metal-free synthetic routes. For instance, a sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been devised to synthesize azabicyclo[4.1.0]heptane derivatives. rsc.orgrsc.org This approach, which can form four chemical bonds in a single step under mild conditions, is operationally simple and avoids the environmental and economic costs associated with transition-metal catalysts. rsc.orgrsc.org

The use of visible light as a renewable energy source for chemical transformations is another key strategy. As mentioned, visible light-mediated photoclick reactions provide a sustainable platform for accessing complex bicyclo[4.1.0]heptane-fused polycycles. chemrxiv.orgchemrxiv.org These reactions often proceed under mild, aqueous conditions, further enhancing their green credentials. chemrxiv.org

Additionally, the development of efficient, base-mediated sequential annulation reactions offers a practical and scalable pathway for constructing bicyclo[4.1.0]heptenes with high stereoselectivity and in good yields. researchgate.netresearchgate.net The efficiency and broad substrate scope of such methods contribute to a more sustainable synthetic process. researchgate.netresearchgate.net

Sustainable ApproachExample ReactionKey Advantages
Transition-Metal-Free CatalysisRadical oxidative cyclopropanation of aza-1,6-enynesAvoids toxic and expensive metals, operational simplicity, mild conditions. rsc.orgrsc.org
PhotochemistryVisible light-mediated photoclick reactions of diazoenalsUses a renewable energy source, enables reactions under aqueous conditions. chemrxiv.orgchemrxiv.org
Efficient Annulation ReactionsBase-mediated sequential annulation of conjugated dienesGood yields, high stereoselectivity, broad substrate scope, scalable. researchgate.netresearchgate.net

Q & A

Q. What are the foundational synthetic routes for (1S,6R)-Bicyclo[4.1.0]heptan-2-one, and how is enantiomeric purity achieved?

The synthesis of this compound typically involves asymmetric induction. A key method starts with cyclohexene, which is converted to 2-cyclohexenol via hydroxylation. This intermediate undergoes a Simmons-Smith reaction to yield cis-bicyclo[4.1.0]heptan-2-ol, followed by Jones oxidation to produce the ketone . Enantiomeric excess (e.g., 89.3% ee) can be optimized by controlling reaction conditions, such as catalyst choice and temperature, as demonstrated in the preparation of structurally similar bicyclic ketones .

Q. How is the molecular identity of this compound confirmed?

Characterization relies on spectroscopic and chromatographic methods:

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 110 for C₇H₁₀O) and fragmentation patterns are compared to databases like the EPA/NIH Mass Spectral Data Base .
  • Optical Rotation : Polarimetry (e.g., [α]ᴅ values) confirms stereochemical configuration .
  • Chromatography : Chiral GC or HPLC separates enantiomers to validate purity .

Advanced Research Questions

Q. How do reaction intermediates influence the photoisomerization and acid-catalyzed rearrangement of bicyclic ketones?

Photoisomerization of bicyclo[4.1.0]heptan-2-one derivatives involves a common intermediate, likely a biradical species formed via n→π* excitation. This intermediate can lead to multiple products, including ring-opened or rearranged structures, depending on substituents and reaction conditions . Acid-catalyzed rearrangements (e.g., in acetic acid with HClO₄) proceed through carbocation intermediates, as shown in Table V for bicyclo[4.1.0]heptan-2-one and its 6-methyl derivative. Competing pathways (e.g., Wagner-Meerwein shifts vs. hydride transfers) are analyzed using kinetic and isotopic labeling studies .

Q. What methodologies address contradictions in toxicity data for structurally related bicyclic ketones?

For compounds lacking direct toxicological data (e.g., 4,7,7-trimethyl derivatives), surrogate analysis is employed. For example, caranone’s toxicity is extrapolated from camphor (TLV-TWA 2 ppm) by adjusting for structural differences (e.g., ring strain, substituent effects) using quantitative structure-activity relationship (QSAR) models. A hazard-based occupational exposure limit (HTFOEL) of 0.7 ppm was proposed for caranone, accounting for uncertainties in reactivity and metabolic pathways .

Q. How can enantioselective functionalization of bicyclo[4.1.0]heptan-2-one derivatives be optimized for pheromone synthesis?

Field experiments on aggregation pheromones (e.g., isophorone oxide derivatives) highlight the importance of stereochemistry. For example, (1R,6R)-4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one was synthesized in 84% yield via epoxidation of a precursor ketone, with ee enhanced by chiral catalysts or enzymatic resolution . Reaction monitoring via NMR and chiral GC ensures fidelity in stereochemical outcomes.

Q. What analytical strategies resolve spectral overlaps in bicyclic ketone derivatives?

Multidimensional chromatography (GC×GC) paired with high-resolution mass spectrometry (HRMS) distinguishes isomers (e.g., carvone oxide vs. piperitenone oxide) by separating co-eluting peaks and matching fragmentation patterns to reference libraries . Dual ionization energies (e.g., 10 eV and 70 eV) enhance spectral specificity for bicyclo[4.1.0]heptan-2-one analogs .

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Reactant of Route 1
Reactant of Route 1
(1S,6R)-Bicyclo[4.1.0]heptan-2-one
Reactant of Route 2
Reactant of Route 2
(1S,6R)-Bicyclo[4.1.0]heptan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.